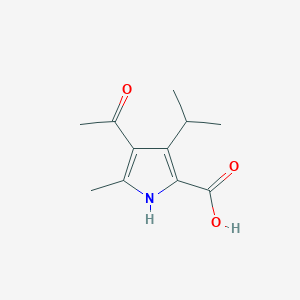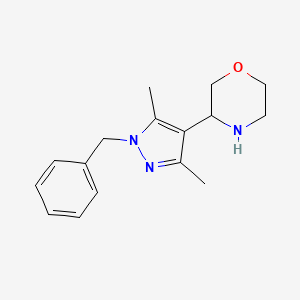
3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)morpholine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity : A study on pyrazole-containing s-triazine derivatives, which are structurally related to the compound , demonstrated significant antimicrobial and antifungal activities against several microorganisms (Sharma et al., 2017).
Synthesis and Crystal Structure : Research on unsymmetrical 1,2,4,5-tetrazine derivatives, including a compound similar to the one you're interested in, showed that these molecules are stabilized by π–π interactions and have distinct molecular structures confirmed by X-ray diffraction methods (Xu et al., 2012).
Reactivity with Nitrogen-Containing Bases : A study on substituted 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carbonitrile, which is structurally related, showed unique reactivity with different nitrogen bases, leading to the formation of various derivatives with potential applications in chemical synthesis (Shablykin et al., 2008).
Formation of High-valent Technetium Complexes : Research involving the formation of high-valent technetium complexes using similar compounds revealed new insights into the structure and reactivity of these complexes, which could be relevant for radiopharmaceutical applications (Tooyama et al., 2008).
Antitubercular and Antifungal Activity : A study on the synthesis of novel imidazo[2,1-b][1,3,4]thiadiazole derivatives, related to the compound , demonstrated significant antitubercular and antifungal activities, suggesting potential applications in the development of new antimicrobial agents (Syed et al., 2013).
Vasorelaxant Properties : The synthesis of benzofuran-morpholinomethyl-pyrazoline hybrids, including compounds structurally similar to your compound of interest, showed significant vasodilatation properties in isolated thoracic aortic rings of rats, suggesting potential applications in vascular research (Hassan et al., 2014).
Antimicrobial Evaluations of Fe(III) Complexes : Research involving Fe(III) complexes based on pyrazolyl-s-triazine ligands, structurally related to your compound, showed enhanced antibacterial and antifungal activities compared to the free ligands, highlighting their potential in antimicrobial applications (Soliman et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(1-benzyl-3,5-dimethylpyrazol-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-12-16(15-11-20-9-8-17-15)13(2)19(18-12)10-14-6-4-3-5-7-14/h3-7,15,17H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMYCIGEWONJBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)C3COCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




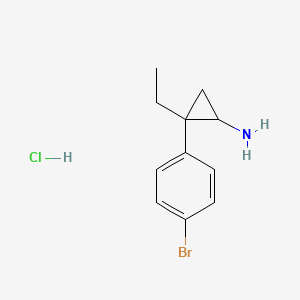
![3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1378635.png)
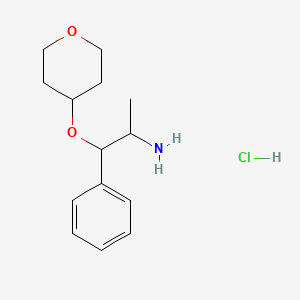

![9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride](/img/structure/B1378640.png)
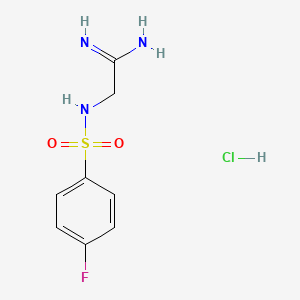
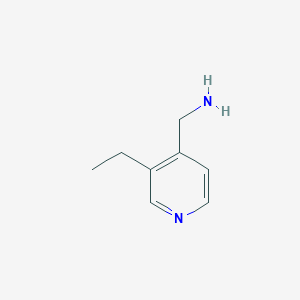
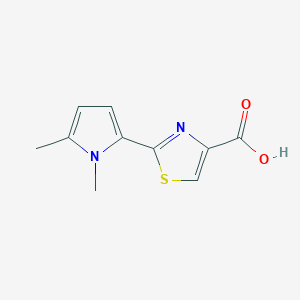
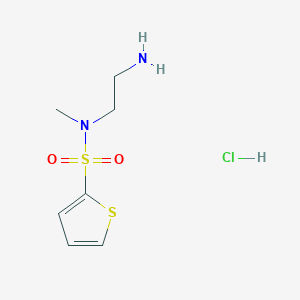
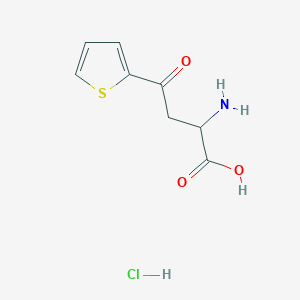
![4-Chloropyrido[2,3-d]pyrimidin-7-amine](/img/structure/B1378650.png)
![3-Amino-2-[(2-methoxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378652.png)
